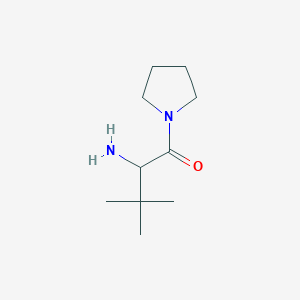
Cyclobutyl-(4-propylpiperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclobutyl-(4-propylpiperazin-1-yl)methanone, also known as CPP, is a chemical compound that has been widely studied for its potential use in scientific research. CPP is a synthetic analog of ketamine, a well-known anesthetic and dissociative drug. CPP has been shown to have similar effects to ketamine in animal models, but with fewer side effects and a shorter duration of action. In
Wirkmechanismus
Cyclobutyl-(4-propylpiperazin-1-yl)methanone acts on the N-methyl-D-aspartate (NMDA) receptor in the brain, which is involved in learning, memory, and synaptic plasticity. Cyclobutyl-(4-propylpiperazin-1-yl)methanone has been shown to block the NMDA receptor, leading to increased levels of certain neurotransmitters, such as dopamine and serotonin. This may explain its antidepressant and analgesic effects.
Biochemical and Physiological Effects:
Cyclobutyl-(4-propylpiperazin-1-yl)methanone has been shown to have a rapid onset of action, with effects lasting for several hours. Cyclobutyl-(4-propylpiperazin-1-yl)methanone has been shown to increase brain-derived neurotrophic factor (BDNF) levels in the brain, which is involved in neuroplasticity and has been implicated in the pathophysiology of depression. Cyclobutyl-(4-propylpiperazin-1-yl)methanone has also been shown to increase heart rate and blood pressure in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Cyclobutyl-(4-propylpiperazin-1-yl)methanone in lab experiments is its shorter duration of action compared to ketamine. This allows for more precise timing of experiments and reduces the risk of potential side effects. However, Cyclobutyl-(4-propylpiperazin-1-yl)methanone may not be suitable for all experiments, as it may have different effects in different animal models or cell types.
Zukünftige Richtungen
There are several potential future directions for research on Cyclobutyl-(4-propylpiperazin-1-yl)methanone. One area of interest is its potential use in treating addiction and PTSD in humans. Another area of interest is its potential use in studying the role of the NMDA receptor in various neurological and psychiatric disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of Cyclobutyl-(4-propylpiperazin-1-yl)methanone and its potential limitations in lab experiments.
Synthesemethoden
Cyclobutyl-(4-propylpiperazin-1-yl)methanone can be synthesized through a multi-step process starting with the reaction of cyclobutanone with 4-propylpiperazine. The resulting intermediate is then reacted with chloroform and a base to yield Cyclobutyl-(4-propylpiperazin-1-yl)methanone. The purity of Cyclobutyl-(4-propylpiperazin-1-yl)methanone can be improved through recrystallization and purification techniques.
Wissenschaftliche Forschungsanwendungen
Cyclobutyl-(4-propylpiperazin-1-yl)methanone has been studied for its potential use in various scientific research fields, including neuroscience, psychiatry, and pharmacology. Cyclobutyl-(4-propylpiperazin-1-yl)methanone has been shown to have similar effects to ketamine in animal models, including antidepressant and analgesic effects. Cyclobutyl-(4-propylpiperazin-1-yl)methanone has also been studied for its potential use in treating addiction and post-traumatic stress disorder (PTSD) in humans.
Eigenschaften
IUPAC Name |
cyclobutyl-(4-propylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-2-6-13-7-9-14(10-8-13)12(15)11-4-3-5-11/h11H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVPHSXAOIKATM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-benzylpiperidin-1-yl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B7500004.png)
![Imidazo[1,2-a]pyridin-2-yl(pyrrolidin-1-yl)methanone](/img/structure/B7500011.png)
![N-[(5-bromothiophen-2-yl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7500019.png)







![N-[(5-chlorothiophen-2-yl)methyl]-2-iodo-N-methylbenzamide](/img/structure/B7500071.png)


![3-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,3-benzoxazol-2-one](/img/structure/B7500090.png)